molecular formula C13H19F2NO3 B15305574 Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B15305574
M. Wt: 275.29 g/mol
InChI Key: XTCNQFVKNQDJIT-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[421]nonane-9-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[421]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism by which tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The difluoro groups and tert-butyl ester contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is unique due to its specific combination of a bicyclic core, difluoro groups, and tert-butyl ester. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H19F2NO3

Molecular Weight

275.29 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

InChI

InChI=1S/C13H19F2NO3/c1-12(2,3)19-11(18)16-8-4-5-9(16)7-13(14,15)10(17)6-8/h8-9H,4-7H2,1-3H3

InChI Key

XTCNQFVKNQDJIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C(=O)C2)(F)F

Origin of Product

United States

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